N-{4-[(2-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a potent narcotic analgesic with a high potential for abuse and dependence . This compound has gained attention due to its significant pharmacological effects and its involvement in various scientific research studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide involves several steps. One common method includes the reaction of N-phenyl-1-(2-phenylethyl)piperidin-4-amine with furan-2-carboxylic acid chloride under appropriate conditions . The reaction typically requires the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The production process is closely monitored to minimize impurities and optimize yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{4-[(2-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide has several scientific research applications:
Biology: The compound is studied for its interactions with opioid receptors and its effects on biological systems.
Medicine: Research focuses on its potential therapeutic uses and its role in pain management.
Industry: It is used in the development of new analgesic drugs and in forensic science for the identification of illicit substances.
Mechanism of Action
The mechanism of action of N-{4-[(2-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide involves its binding to opioid receptors in the central nervous system . This binding leads to the activation of these receptors, resulting in analgesic effects and other pharmacological responses. The compound primarily targets the mu-opioid receptor, which plays a crucial role in pain modulation and reward pathways.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar structure and pharmacological profile.
Carfentanil: Another fentanyl analogue with even higher potency.
Alfentanil: A synthetic opioid with a shorter duration of action compared to fentanyl.
Uniqueness
N-{4-[(2-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can influence its potency, duration of action, and potential for abuse.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its potent analgesic effects, diverse chemical reactivity, and wide range of applications make it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
N-[4-(2-phenylethylcarbamoyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19(21-13-12-15-5-2-1-3-6-15)16-8-10-17(11-9-16)22-20(24)18-7-4-14-25-18/h1-11,14H,12-13H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLQRLIXYUWJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.